

(Chlorodifluoromethyl)trimethylsilane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (Chlorodifluoromethyl)trimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

(Chlorodifluoromethyl)trimethylsilane, often abbreviated as TMSCF_2Cl , is a versatile organosilicon reagent of significant interest in synthetic organic chemistry. Its primary utility lies in its role as a precursor to difluorocarbene ($:\text{CF}_2$), a highly reactive intermediate for the introduction of the difluoromethylene group into organic molecules. This functionality is particularly valuable in the development of pharmaceuticals and agrochemicals, as the difluoromethylene group can act as a bioisostere for an ether oxygen or a carbonyl group, often imparting unique physicochemical and biological properties.^{[1][2][3][4][5]} This guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of **(Chlorodifluoromethyl)trimethylsilane**.

Core Properties

(Chlorodifluoromethyl)trimethylsilane is a colorless liquid at room temperature.^[4] While precise, experimentally determined physical constants are not widely reported, predicted and analogous compound data provide valuable estimates. It is crucial to handle this reagent under an inert atmosphere and at low temperatures due to its reactivity and volatility.

Table 1: Physicochemical Properties of **(Chlorodifluoromethyl)trimethylsilane** and Related Compounds

Property	(Chlorodifluoromethyl)trimethylsilane (<chem>TMSCF2Cl</chem>)	(Bromodifluoromethyl)trimethylsilane (<chem>TMSCF2Br</chem>)	(Trifluoromethyl)trimethylsilane (<chem>TMSCF3</chem>)
CAS Number	115262-00-5[3]	115262-01-6	81290-20-2
Molecular Formula	<chem>C4H9ClF2Si</chem> [3]	<chem>C4H9BrF2Si</chem>	<chem>C4H9F3Si</chem>
Molecular Weight	158.65 g/mol [4]	203.10 g/mol	142.20 g/mol
Boiling Point	~85 °C (Predicted)[1]	108 °C (lit.)[6]	54-55 °C (lit.)[7]
Density	1.039 g/cm ³ (Predicted)[8]	1.306 g/cm ³	0.962 g/mL at 20 °C (lit.)[7]
Refractive Index (n/D)	Not Available	1.407	1.386
Storage Temperature	2-8 °C or -20 °C[6]	-20 °C[6]	2-8 °C

Spectroscopic Data

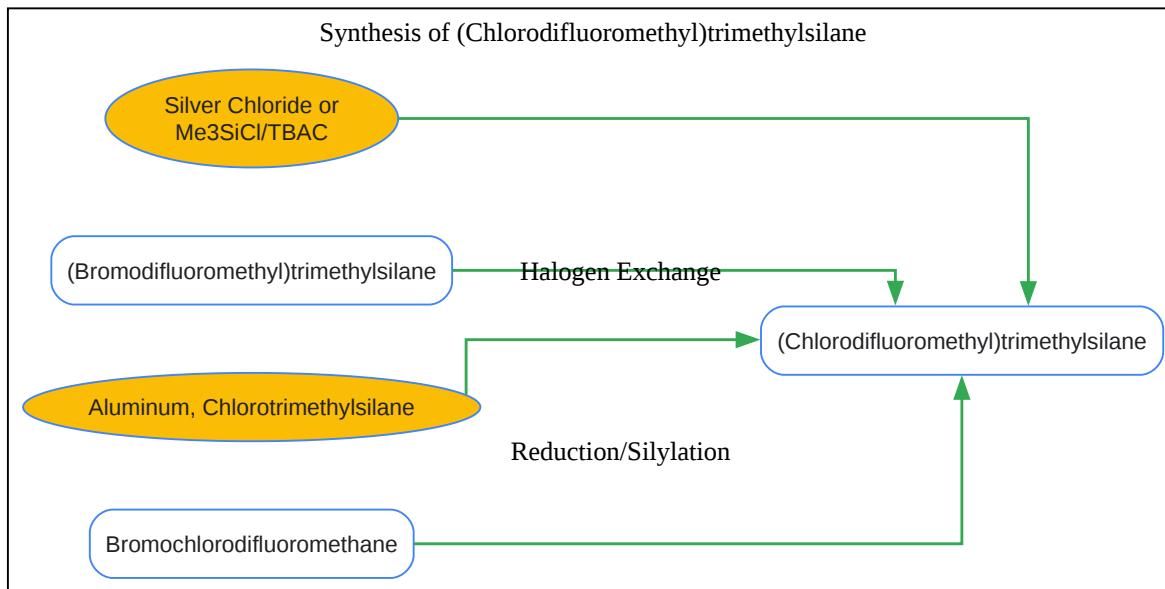
Detailed spectroscopic data for **(Chlorodifluoromethyl)trimethylsilane** is not readily available in the public domain. However, based on the structure and data from analogous trimethylsilyl compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted and Expected Spectroscopic Data for
(Chlorodifluoromethyl)trimethylsilane

Technique	Expected Chemical Shifts (δ) / Fragmentation Pattern
^1H NMR	A sharp singlet for the nine equivalent protons of the trimethylsilyl group ($\text{Si}(\text{CH}_3)_3$), likely in the region of 0.2-0.4 ppm.
^{13}C NMR	A signal for the methyl carbons of the trimethylsilyl group and a signal for the chlorodifluoromethyl carbon, which would be split by the two fluorine atoms (triplet).
^{19}F NMR	A singlet for the two equivalent fluorine atoms. The chemical shift would be indicative of the $-\text{CF}_2\text{Cl}$ environment. ^[9]
^{29}Si NMR	A signal characteristic of a silicon atom bonded to three methyl groups and a chlorodifluoromethyl group.
IR Spectroscopy	Characteristic peaks for C-H stretching and bending of the methyl groups, Si-C stretching, and C-F and C-Cl stretching.
Mass Spectrometry	The molecular ion peak may be of low abundance. Common fragments would include the loss of a methyl group ($[\text{M}-15]^{+}$), the trimethylsilyl cation ($[\text{M}-\text{CF}_2\text{Cl}]^{+}$, m/z 73), and fragments arising from the chlorodifluoromethyl group. ^{[10][11][12]}

Synthesis

(Chlorodifluoromethyl)trimethylsilane can be synthesized from bromochlorodifluoromethane (CF_2BrCl). One common method involves the reaction of CF_2BrCl with an aluminum-based reducing system in the presence of chlorotrimethylsilane.^[13] Another approach is the halogen exchange reaction of the more readily available (bromodifluoromethyl)trimethylsilane (TMSCF_2Br) with a chloride source, such as silver chloride or excess chlorotrimethylsilane catalyzed by a quaternary ammonium salt.^[1]



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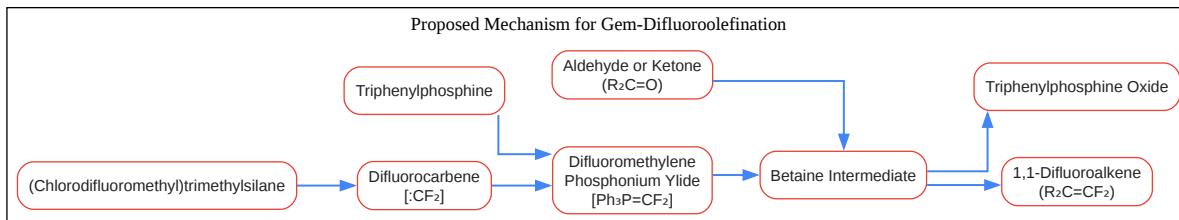
Caption: Synthetic routes to **(Chlorodifluoromethyl)trimethylsilane**.

Chemical Reactivity and Applications

The primary application of **(Chlorodifluoromethyl)trimethylsilane** is as a source of difluorocarbene ($:CF_2$). This highly electrophilic intermediate can then participate in a variety of chemical transformations, most notably the gem-difluoroolefination of carbonyl compounds.^[1] ^[2]

Gem-Difluoroolefination of Aldehydes and Ketones

In the presence of triphenylphosphine (PPh_3), **(Chlorodifluoromethyl)trimethylsilane** reacts with aldehydes and activated ketones to yield the corresponding 1,1-difluoroalkenes.^[1]^[14]^[15] This reaction is believed to proceed through the in-situ formation of a difluoromethylene phosphonium ylide. Comparative studies have shown that $TMSCF_2Cl$ can be more effective than its bromo- and trifluoro-analogs in this transformation.^[1]^[15]



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Caption: Reaction pathway for gem-difluoroolefination.

Experimental Protocols

The following is a representative experimental protocol for the gem-difluoroolefination of an aldehyde using **(Chlorodifluoromethyl)trimethylsilane**, based on procedures reported in the literature.[14][16]

Deoxygenative Gem-Difluoroolefination of 1-Naphthaldehyde

Materials:

- 1-Naphthaldehyde
- **(Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl)
- Triphenylphosphine (PPh₃)
- Tetrabutylammonium chloride (TBAC) (catalytic amount)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

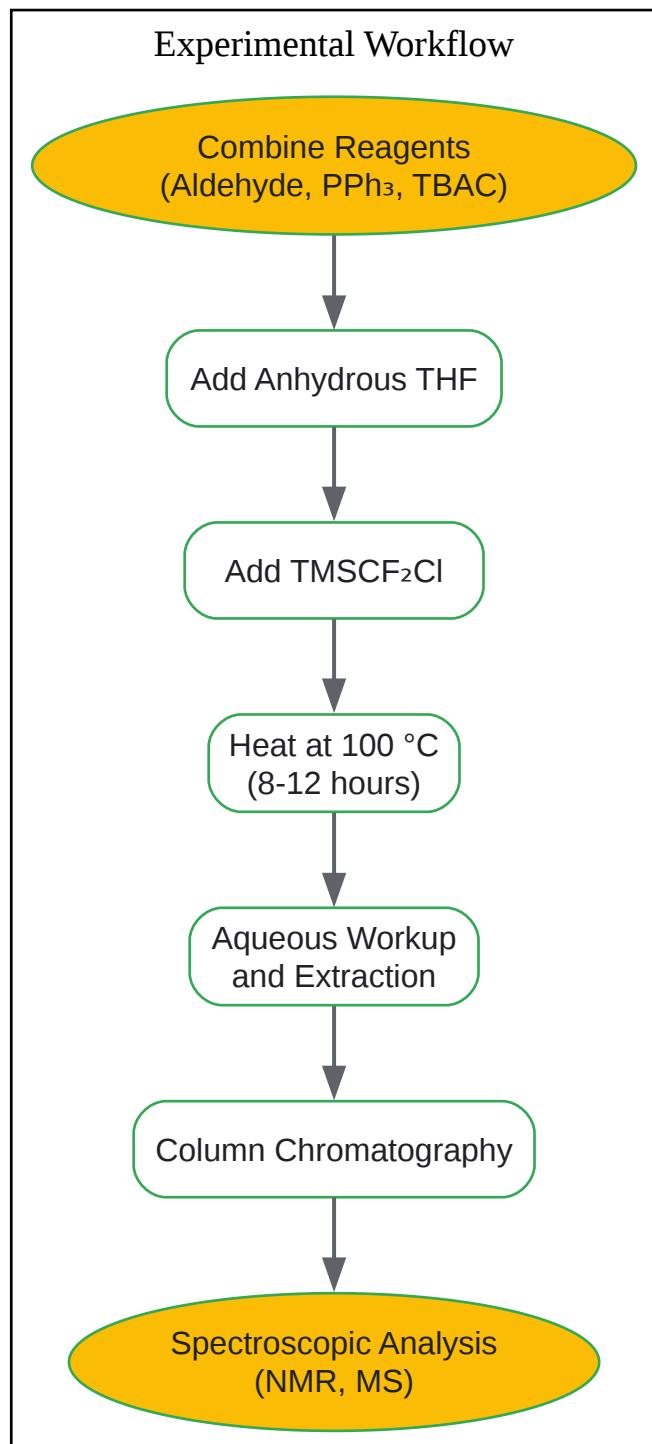
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- To a dry pressure tube equipped with a magnetic stir bar, add 1-naphthaldehyde (0.5 mmol, 1.0 equiv), triphenylphosphine (1.5 mmol, 3.0 equiv), and a catalytic amount of tetrabutylammonium chloride (e.g., 5 mol %).
- Seal the pressure tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous THF (e.g., 2 mL) via syringe.
- Add **(Chlorodifluoromethyl)trimethylsilane** (1.0 mmol, 2.0 equiv) via syringe.
- Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.
- Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(difluorovinyl)naphthalene.

Characterization:

The purified product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry, to confirm its identity and purity.



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Caption: General workflow for gem-difluoroolefination.

Safety Information

(Chlorodifluoromethyl)trimethylsilane is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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